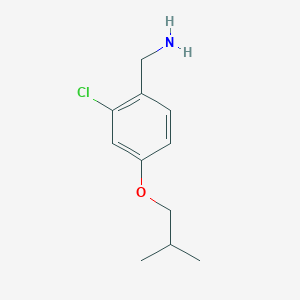
(4-Ciclopropiltiazol-2-il)metanol
Descripción general
Descripción
“(4-Cyclopropylthiazol-2-yl)methanol” is a compound that has gained significant attention in scientific research due to its unique structure and potential applications. It has a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol .
Molecular Structure Analysis
The molecular structure of “(4-Cyclopropylthiazol-2-yl)methanol” consists of a five-membered thiazole ring with a cyclopropyl group at the 4-position and a methanol group at the 2-position .Physical And Chemical Properties Analysis
“(4-Cyclopropylthiazol-2-yl)methanol” is a compound with a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol . Further details about its physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Catálisis en la Síntesis de Metanol a partir de CO2
(4-Ciclopropiltiazol-2-il)metanol: puede ser un catalizador o modificador de catalizador potencial en la síntesis de metanol a partir de CO2. Este proceso es crucial para convertir el CO2, un gas de efecto invernadero, en un bien valioso. El compuesto podría influir en la actividad, selectividad y estabilidad de los catalizadores utilizados en esta reacción .
Seguridad en los Procesos de Producción de Metanol
El compuesto puede desempeñar un papel en la mejora de la seguridad de los procesos de producción de metanol. Podría estar involucrado en el diseño de optimización de seguridad de los equipos o mejorar el rendimiento de seguridad de los catalizadores, reduciendo así el riesgo de accidentes durante la producción de metanol a partir de CO2 .
Generación de Hidrógeno para Aplicaciones de Celdas de Combustible
En el contexto de la producción de hidrógeno, This compound podría utilizarse en la reforma del metanol para generar hidrógeno para aplicaciones de celdas de combustible. Sus propiedades podrían contribuir al desarrollo de materiales avanzados para la conversión catalítica del metanol .
Mecanismo De Acción
- Thiazoles, including this compound, are known to exhibit diverse biological activities. They have been investigated as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drugs .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
(4-Cyclopropylthiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (4-Cyclopropylthiazol-2-yl)methanol can bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of (4-Cyclopropylthiazol-2-yl)methanol on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, (4-Cyclopropylthiazol-2-yl)methanol can induce cytotoxic effects, leading to cell death . This compound can also modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, (4-Cyclopropylthiazol-2-yl)methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, (4-Cyclopropylthiazol-2-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Cyclopropylthiazol-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Cyclopropylthiazol-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Cyclopropylthiazol-2-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
(4-Cyclopropylthiazol-2-yl)methanol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with these enzymes is crucial for the compound’s biological activity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, (4-Cyclopropylthiazol-2-yl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body can influence its overall biological activity and its effects on different organs and systems .
Subcellular Localization
The subcellular localization of (4-Cyclopropylthiazol-2-yl)methanol is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its specific effects on cellular processes and its overall biological activity .
Propiedades
IUPAC Name |
(4-cyclopropyl-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYOUFIADRAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344321-86-3 | |
| Record name | (4-cyclopropyl-1,3-thiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)






![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)


![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)



